molecular formula C9H5F2N3O B1467599 1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1531992-54-7

1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1467599
CAS No.: 1531992-54-7
M. Wt: 209.15 g/mol
InChI Key: MKRVONAZYHZQLM-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the difluorophenyl group enhances the compound’s chemical stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:

    Cycloaddition Reaction: The initial step involves a cycloaddition reaction between an azide and an alkyne to form the triazole ring. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Formylation: The triazole intermediate is then subjected to formylation using reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group at the 4-position of the triazole ring.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3,4-Difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper(I) salts), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-(3,4-Difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

    Pathways: It may influence signaling pathways involved in cell growth, apoptosis, and immune responses, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1-(3,4-Difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other triazole derivatives, such as:

    1-(2,4-Difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.

    1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde: The presence of chlorine atoms instead of fluorine can alter the compound’s chemical properties and applications.

    1-(3,4-Difluorophenyl)-1H-1,2,3-triazole-4-methanol:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the aldehyde group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,4-difluorophenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2N3O/c10-8-2-1-7(3-9(8)11)14-4-6(5-15)12-13-14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRVONAZYHZQLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=C(N=N2)C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 6
1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

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